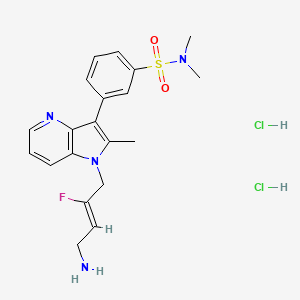![molecular formula C30H41NO6S B610407 5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid CAS No. 1314795-11-3](/img/structure/B610407.png)
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It acts as an NS5B inhibitor , specifically targeting the HCV NS5B polymerase .
Radalbuvir: , is an experimental antiviral drug developed by Gilead Sciences for the treatment of hepatitis C virus (HCV) infection.
Preparation Methods
Synthetic Routes: Detailed synthetic routes for Radalbuvir are proprietary and not widely disclosed. it is synthesized through a series of chemical reactions.
Industrial Production: Information on industrial-scale production methods is limited due to its investigational status.
Chemical Reactions Analysis
Reactivity: Radalbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions are not publicly disclosed.
Scientific Research Applications
Chemistry: Radalbuvir serves as a valuable tool for studying HCV replication and polymerase inhibition.
Biology: Researchers use it to investigate HCV life cycle dynamics and drug resistance mechanisms.
Medicine: Clinical trials explore its efficacy in treating HCV-infected patients.
Industry: Its potential as a therapeutic agent drives interest in pharmaceutical development.
Mechanism of Action
NS5B Inhibition: Radalbuvir inhibits the HCV NS5B polymerase, preventing viral RNA replication.
Molecular Targets: It binds to the active site of NS5B, disrupting RNA synthesis.
Pathways Involved: Radalbuvir interferes with the viral RNA-dependent RNA polymerase activity.
Comparison with Similar Compounds
Uniqueness: Radalbuvir’s unique features lie in its non-nucleoside nature and potent inhibition of NS5B.
Similar Compounds: While Radalbuvir stands out, other HCV inhibitors include nucleoside analogs (e.g., sofosbuvir) and protease inhibitors (e.g., telaprevir).
Properties
CAS No. |
1314795-11-3 |
|---|---|
Molecular Formula |
C30H41NO6S |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1 |
InChI Key |
MUICUPWICXUNRS-UVXQUXCMSA-N |
SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-9669; GS 9669; GS9669; Radalbuvir. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


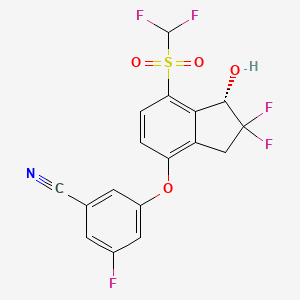
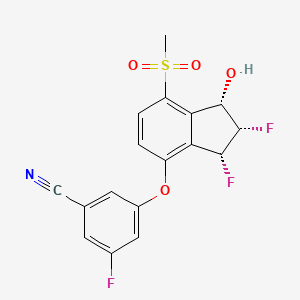

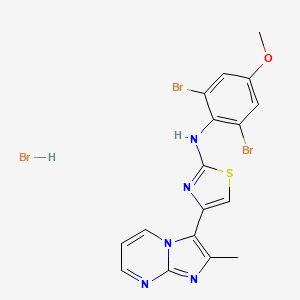

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

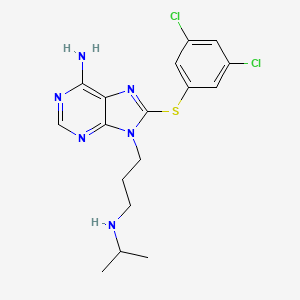
![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
